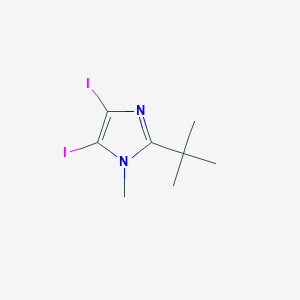![molecular formula C26H32N2O2S2 B1507625 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 852435-01-9](/img/structure/B1507625.png)
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Übersicht
Beschreibung
“2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a type of diketopyrrolopyrrole (DPP)-containing conjugated polymer . It is a fused aromatic semiconducting moiety with several favorable features . It contributes to tight p-p stacking and enhances the charge delocalization of corresponding compounds due to its high level of co-planarity and quinoidal structure .
Synthesis Analysis
This compound has been synthesized via Horner-Emmons condensation . In another synthesis method, solubilized 2-decyltetradecyl (DT) groups were tethered to the N-atoms in diketopyrrolopyrrole (DPP) via a Pd (0)-catalyzed Stille coupling reaction .
Molecular Structure Analysis
The molecular formula of this compound is C26H32N2O2S2 . Its average mass is 468.674 Da and its monoisotopic mass is 468.190521 Da .
Chemical Reactions Analysis
The compound is part of a new co-polymer based on fragments of 2-(2-pyridyl)monoazatriphenylene and 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, which was prepared using the Sonogashira reaction .
Physical And Chemical Properties Analysis
The compound is a part of a new co-polymer that showed a low bandgap energy (Eg = 1.56 eV) in a film state .
Wissenschaftliche Forschungsanwendungen
Electronic and Optical Materials
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) incorporating a diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells (PSCs). This n-CPE, due to its electron-deficient nature and planar structure, demonstrates high conductivity and electron mobility, significantly improving the power conversion efficiency of the PSCs (Hu et al., 2015).
New building blocks based on DPP derivatives have been utilized to create metallo-supramolecular polymers through directed self-assembly polymerizations with Zn2+ and Cd2+ ions. These polymers exhibit strong and broad visible absorption, indicating potential applications in photonic and electronic devices (Chen et al., 2014).
Solar Energy Harvesting
A novel isomer of pyrrolo[3,4-c]pyrrole-1,4 (2H,5H)-dione, a DPP derivative, has been synthesized and demonstrated as an effective building block for polymer solar cells. Copolymerized with various bistannanes, these materials exhibit small energy band gaps and low-lying HOMO energy levels, leading to improved power conversion efficiency in photovoltaic cells (Gironda et al., 2012).
Organic Electronics
A DPP-furan-containing building block has been used to create a new donor-acceptor copolymer, showing high hole mobility in organic thin film transistors. Despite less crystalline films, this copolymer demonstrates excellent electronic properties, suitable for organic electronic applications (Li et al., 2011).
Photophysical Properties
Diketopyrrolopyrrole derivatives have been synthesized and characterized for their linear photophysical and nonlinear optical properties. They exhibit strong two-photon absorption, suggesting their potential use in advanced photonic applications (Zadeh et al., 2015).
Photoluminescence
A series of π-conjugated polymers containing DPP and 1,4-phenylene units have been developed, demonstrating strong photoluminescence and good solubility. These properties make them suitable for electronic applications, particularly in areas requiring photoluminescent materials (Beyerlein & Tieke, 2000).
Sensor Technology
A new copolymer based on DPP derivatives has shown a strong "turn-off" response toward Cu2+ cations, indicating its potential use in sensor technology, particularly for metal ion detection (Krinochkin et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dihexyl-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2S2/c1-3-5-7-9-15-27-23(19-13-11-17-31-19)21-22(25(27)29)24(20-14-12-18-32-20)28(26(21)30)16-10-8-6-4-2/h11-14,17-18H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEQHUGBHMKOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730769 | |
| Record name | 2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |
CAS RN |
852435-01-9 | |
| Record name | 2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)

![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)

![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)